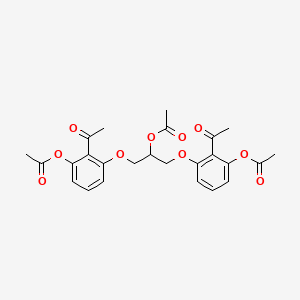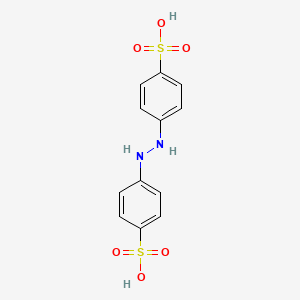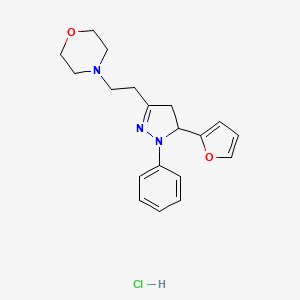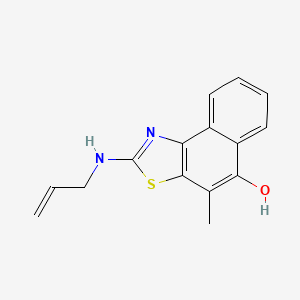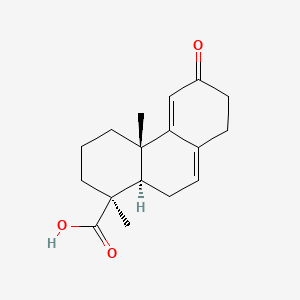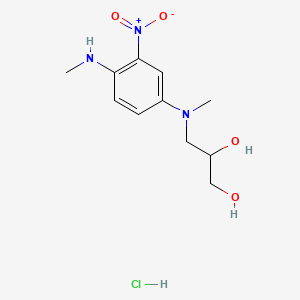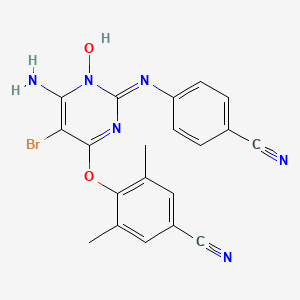
Etravirine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etravirine N-oxide is a derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound retains the core structure of etravirine but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of etravirine N-oxide typically involves the oxidation of etravirine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency .
化学反応の分析
Types of Reactions
Etravirine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher-order oxides.
Reduction: Reduction reactions can revert this compound back to etravirine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Higher-order oxides of etravirine.
Reduction: Etravirine.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
Etravirine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antiviral activity against HIV-1.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new NNRTIs with improved efficacy and resistance profiles.
作用機序
Etravirine N-oxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This prevents the replication of the virus and reduces the viral load in infected individuals. The additional oxygen atom in this compound may enhance its binding affinity and inhibitory potency.
類似化合物との比較
Similar Compounds
Etravirine: The parent compound, a second-generation NNRTI.
Efavirenz: A first-generation NNRTI with a different resistance profile.
Nevirapine: Another first-generation NNRTI used in combination therapy.
Uniqueness
Etravirine N-oxide is unique due to its modified structure, which may confer enhanced antiviral activity and resistance to mutations. Unlike first-generation NNRTIs, it retains activity against HIV-1 strains resistant to other NNRTIs .
特性
CAS番号 |
907180-19-2 |
|---|---|
分子式 |
C20H15BrN6O2 |
分子量 |
451.3 g/mol |
IUPAC名 |
4-[6-amino-5-bromo-2-(4-cyanophenyl)imino-1-hydroxypyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-7-14(10-23)8-12(2)17(11)29-19-16(21)18(24)27(28)20(26-19)25-15-5-3-13(9-22)4-6-15/h3-8,28H,24H2,1-2H3 |
InChIキー |
NDULSWJXEASVJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=CC=C(C=C3)C#N)N(C(=C2Br)N)O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


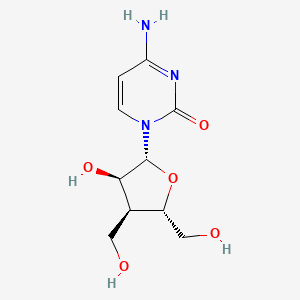
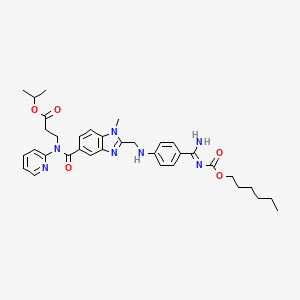

![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

